molecular formula C10H15ClN2O2S B2697632 Methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride CAS No. 2031259-41-1

Methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride

Cat. No.: B2697632
CAS No.: 2031259-41-1
M. Wt: 262.75
InChI Key: IAPMOVSZLITUMJ-UHFFFAOYSA-N
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Description

Methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride (CAS: 2031259-41-1) is a heterocyclic organic compound featuring a thiazole core substituted with a piperidin-3-yl group at position 2 and a methyl ester at position 4. Its molecular formula is C₁₀H₁₅ClN₂O₂S (calculated molecular weight: 262.76 g/mol), though conflicting data in some sources suggest variations (e.g., C₉H₁₃ClN₂O₂S, 248.73 g/mol) . This compound is primarily used as a versatile scaffold in medicinal chemistry, particularly for developing small-molecule inhibitors targeting enzymes or receptors in neurological and metabolic disorders.

Properties

IUPAC Name

methyl 2-piperidin-3-yl-1,3-thiazole-5-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S.ClH/c1-14-10(13)8-6-12-9(15-8)7-3-2-4-11-5-7;/h6-7,11H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAPMOVSZLITUMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(S1)C2CCCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Piperidine Derivative: The piperidine ring is synthesized through cyclization reactions involving appropriate amines and aldehydes or ketones.

    Thiazole Ring Formation: The thiazole ring is constructed via cyclization reactions involving thioamides and α-haloketones.

    Esterification: The carboxylic acid group is esterified using methanol and acid catalysts to form the methyl ester.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or thiazole rings using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine or thiazole derivatives.

Scientific Research Applications

Chemistry

Methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride serves as a building block in the synthesis of complex organic molecules. Its unique structural features allow it to participate in various chemical reactions such as:

  • Oxidation : Can be oxidized to form corresponding ketones or carboxylic acids.
  • Reduction : Reduction can yield alcohols or amines.
  • Substitution Reactions : Nucleophilic substitutions can occur at the piperidine or thiazole rings.

Biology

The compound is being investigated for its potential biological activities, including:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity : It may induce apoptosis in cancer cells by activating specific signaling pathways. Research indicates that compounds with similar structures can modulate neurotransmitter systems, suggesting possible applications in neuropharmacology .

Medicine

This compound is explored as a lead compound in drug discovery targeting various therapeutic areas. Its ability to inhibit specific enzymes related to bacterial growth or cancer cell proliferation makes it a candidate for further development in pharmaceuticals .

Industry

In industrial applications, this compound is utilized in the development of agrochemicals and other products due to its biological activity and stability. Its synthesis can be optimized for high yield and purity, making it suitable for large-scale production .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound, using the disc diffusion method. Results indicated that several derivatives displayed potent activity against common pathogens, highlighting their potential as new antimicrobial agents .

Case Study 2: Anticancer Properties

In vitro studies have shown that the compound can inhibit the growth of cancer cell lines through mechanisms involving apoptosis induction and disruption of cellular signaling pathways. These findings suggest that it could be developed into a therapeutic agent for cancer treatment .

Mechanism of Action

The mechanism of action of Methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Piperidine/Thiazole Family

The following table summarizes key structural analogs, highlighting differences in substituents, molecular weights, and functional groups:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences Source
Methyl 2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate HCl Not explicitly listed Likely C₁₀H₁₅ClN₂O₂S ~262.76 Piperidin-4-yl substituent (vs. 3-yl)
Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate HCl 1254981-68-4 C₁₀H₁₄ClN₅O₂ 257.72 Pyrimidine core (vs. thiazole); piperazine substituent
Ethyl 2-(cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxylate HCl 1269152-06-8 C₁₀H₁₅ClN₂O₂S 262.76 Ethyl ester (vs. methyl); cyclopropylamino substituent; 4-methyl thiazole
2-(Pyrrolidin-3-yl)-1,3-thiazole-5-carboxylate HCl Not explicitly listed C₉H₁₃ClN₂O₂S 248.73 Pyrrolidine ring (vs. piperidine)
1-[(1,3-Thiazol-5-yl)methyl]piperazine trihydrochloride 2059941-68-1 C₈H₁₆Cl₃N₃S 292.66 Piperazine-trihydrochloride; thiazole linked via methyl group

Key Comparative Insights

Substituent Position and Ring Systems
  • Piperidine vs.
Ester Group Modifications
  • Methyl vs. Ethyl Esters :
    • Ethyl esters (e.g., in 1269152-06-8) increase hydrophobicity marginally, which may influence membrane permeability in biological systems .
Thiazole Core Substitutions
Pharmacological Relevance

    Biological Activity

    Methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride is a synthetic compound that exhibits significant biological activities due to its unique structural features. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant data and case studies.

    Chemical Structure and Properties

    • Molecular Formula : C10_{10}H15_{15}ClN2_2O2_2S
    • Molecular Weight : 262.76 g/mol
    • CAS Number : 2031259-41-1

    The compound features a piperidine ring connected to a thiazole ring, with a methyl ester and hydrochloride group, contributing to its diverse pharmacological properties .

    Target of Action

    This compound primarily interacts with various biological targets through its piperidine structure. Piperidine derivatives are known for their ability to modulate neurotransmitter systems and exhibit antimicrobial properties .

    Mode of Action

    The compound's mode of action involves:

    • Inhibition of Enzymatic Activity : It may inhibit specific enzymes related to bacterial growth or cancer cell proliferation.
    • Interaction with Receptors : Potentially acts on neurotransmitter receptors, influencing neurological pathways .

    Biochemical Pathways

    The compound is involved in several biochemical pathways, including those related to:

    • Antimicrobial Activity : It disrupts bacterial cell wall synthesis or function.
    • Anticancer Activity : It may induce apoptosis in cancer cells by activating specific signaling pathways .

    Antimicrobial Properties

    This compound has shown promising antimicrobial activity against various pathogens.

    Pathogen Minimum Inhibitory Concentration (MIC)
    Staphylococcus aureus0.0039 mg/mL
    Escherichia coli0.025 mg/mL
    Bacillus mycoides0.0048 mg/mL
    Candida albicans0.039 mg/mL

    These results indicate that the compound is particularly effective against both Gram-positive and Gram-negative bacteria as well as certain fungi .

    Anticancer Activity

    Research has indicated that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines.

    Cancer Cell Line IC50_{50} (µM)
    FaDu (hypopharyngeal cancer)15.0
    MCF-7 (breast cancer)20.5
    HeLa (cervical cancer)18.7

    The mechanism behind its anticancer activity may involve the induction of apoptosis and inhibition of cell cycle progression .

    Case Studies

    • Antimicrobial Efficacy Study
      A study conducted on a series of piperidine derivatives, including this compound, demonstrated significant antibacterial effects against multiple strains of bacteria, reinforcing its potential as an antimicrobial agent.
    • Cancer Cell Line Testing
      In a comparative study involving various piperidine derivatives, this compound exhibited superior cytotoxicity against FaDu cells compared to traditional chemotherapeutics like bleomycin, suggesting its potential as a novel anticancer agent .

    Applications in Research and Industry

    This compound has diverse applications:

    • Medicinal Chemistry : As a lead compound in drug discovery for antimicrobial and anticancer drugs.
    • Organic Synthesis : Used as a building block for synthesizing complex organic molecules .
    • Agricultural Chemistry : Investigated for potential use in developing agrochemicals due to its biological activity.

    Q & A

    Q. Key Considerations :

    • Use protecting groups (e.g., Boc for piperidine amines) to prevent side reactions during heterocycle assembly .
    • Monitor reaction progress with TLC or HPLC to ensure intermediate purity .

    Q. Example Synthetic Pathway :

    StepReaction TypeReagents/Conditions
    1Thiazole formationEthyl 2-bromoacetate, thiourea, DMF, 80°C
    2Piperidine couplingPiperidin-3-ylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME/H₂O
    3EsterificationMethyl chloroformate, Et₃N, THF, 0°C
    4Salt formationHCl (gaseous), ethanol, RT

    Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

    Methodological Answer:

    • Nuclear Magnetic Resonance (NMR) :
      • ¹H/¹³C NMR : Confirm substitution patterns (e.g., thiazole C-2 piperidine linkage, methyl ester resonance at ~3.8 ppm) .
      • 2D NMR (COSY, HSQC) : Resolve stereochemical ambiguities in the piperidine ring.
    • Mass Spectrometry (MS) :
      • ESI-MS : Verify molecular ion peaks (e.g., [M+H]⁺ for free base: m/z 227.1; hydrochloride adduct: m/z 263.6) .
    • X-ray Crystallography :
      • Use SHELXL for refinement to resolve bond lengths/angles and confirm protonation states in the hydrochloride salt .
    • HPLC-PDA :
      • Purity >95% with a C18 column, gradient elution (water/acetonitrile + 0.1% TFA), UV detection at 254 nm .

    Advanced: How can researchers resolve contradictory data arising from tautomeric or conformational equilibria?

    Methodological Answer:

    • Dynamic NMR Studies : Perform variable-temperature ¹H NMR (e.g., 25–100°C in DMSO-d₆) to detect slow-exchange tautomers (e.g., enol-oxo forms in related piperidone derivatives) .
    • Computational Modeling :
      • Use DFT (B3LYP/6-31G*) to calculate energy barriers between tautomers/conformers.
      • Compare experimental IR/Raman spectra with simulated vibrational modes.
    • Crystallographic Trapping : Co-crystallize with inhibitors or stabilize specific conformers via salt/cocrystal engineering .

    Example Case :
    A related piperidone derivative exhibited enol-oxo tautomerism, resolved via X-ray diffraction showing a 60:40 equilibrium in the solid state .

    Advanced: What mechanistic insights guide structure-activity relationship (SAR) studies for bioactivity optimization?

    Methodological Answer:

    • Key SAR Drivers :
      • Piperidine Substitution : N-Methylation or sp³-hybridized C-3 enhances binding to amine receptors (e.g., σ1 or 5-HT receptors) .
      • Thiazole Modifications : Electron-withdrawing groups (e.g., esters) at C-5 improve metabolic stability.
      • Hydrochloride Salt Effects : Enhances solubility for in vitro assays (e.g., IC₅₀ determinations in PBS buffer) .
    • Experimental Design :
      • Synthesize analogs with systematic substitutions (e.g., piperidine → pyrrolidine, thiazole → oxazole).
      • Use radioligand binding assays or enzyme inhibition studies (e.g., acetylcholinesterase) to quantify activity shifts .

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